molecular formula C8H8Cl2N2O2 B2749026 Isopropyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 69312-43-2

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No.: B2749026
CAS No.: 69312-43-2
M. Wt: 235.06
InChI Key: YRJUHXRUVTWBKE-UHFFFAOYSA-N
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Description

Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is substituted with chlorine atoms at the 2 and 4 positions and an isopropyl ester group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isopropyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the isopropyl ester group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 2,4-dichloropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUHXRUVTWBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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